molecular formula C17H15NO5 B7734512 N-(4-Ethoxycarbonylphenyl)phthalamic acid CAS No. 130872-53-6

N-(4-Ethoxycarbonylphenyl)phthalamic acid

Cat. No.: B7734512
CAS No.: 130872-53-6
M. Wt: 313.30 g/mol
InChI Key: ZVODFTAXUYDEDQ-UHFFFAOYSA-N
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Description

Contextualization of Phthalamic Acids in Chemical Research

Phthalamic acids, also known as 2-carboxybenzamides, are a class of organic compounds that serve as crucial intermediates in organic synthesis. scbt.com They are structurally characterized by a benzene ring substituted with carboxamide and carboxylic acid groups at adjacent positions (ortho positions). The most common route to phthalamic acid derivatives involves the acylation of primary amines with phthalic anhydride (B1165640). jetir.org This reaction proceeds through the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring to form the corresponding phthalamic acid.

These compounds are primarily valued as precursors to N-substituted phthalimides, a significant class of compounds in various fields of chemistry. jetir.orgresearchgate.net The conversion of a phthalamic acid to a phthalimide (B116566) occurs through an intramolecular condensation reaction, which involves the elimination of a water molecule to form the five-membered imide ring. Research has explored various conditions to facilitate this cyclization, ranging from high temperatures to the use of dehydrating agents or catalysts. nih.govresearchgate.net

Research Significance of N-(4-Ethoxycarbonylphenyl)phthalamic Acid and N-Aryl Phthalamic Acid Derivatives

N-aryl phthalamic acids, including this compound, represent a fundamentally important subclass of phthalamic acid derivatives. Their significance stems directly from their role as intermediates in the synthesis of N-aryl phthalimides. nih.gov Traditionally, the synthesis of N-aryl phthalimides required harsh reaction conditions, such as high temperatures, to drive the condensation of phthalic anhydride and aniline (B41778) derivatives. chemrxiv.orgknow-todays-news.com

Modern organic synthesis has focused on developing milder and more efficient organocatalytic strategies for this transformation. chemrxiv.orgknow-todays-news.com Recent advancements have demonstrated the use of N-heterocyclic carbenes (NHCs) in catalyzing the atroposelective synthesis of N-aryl phthalimides from in-situ activated phthalamic acids. nih.govknow-todays-news.com This approach allows for the creation of structurally complex and well-decorated N-aryl phthalimides in excellent yields and with high enantioselectivity under mild conditions. nih.gov

The resulting N-substituted phthalimide structures are ubiquitous in numerous bioactive compounds and functional materials. nih.gov For instance, the phthalimide skeleton is a core component of drugs such as thalidomide, used in the treatment of multiple myeloma, and apremilast, used for psoriatic arthritis. know-todays-news.com Beyond medicinal applications, N-substituted phthalimide derivatives are widely used as catalysts, dyes, and for the synthesis of advanced polymers. nih.gov Therefore, the study of this compound and related N-aryl phthalamic acids is pivotal for advancing the synthesis of these valuable end-products.

Scope and Academic Orientation of the Research Outline

This article provides a focused and scientifically oriented overview of the chemical compound this compound. The content is structured to first contextualize the broader family of phthalamic acids within chemical research. It then delves into the specific research significance of N-aryl phthalamic acid derivatives, highlighting the role of this compound as a key precursor in synthetic chemistry. The subsequent sections are dedicated to presenting structured data on the compound's properties. The scope is strictly limited to the chemical and research aspects of the compound, adhering to a professional and academic tone throughout.

Chemical and Physical Properties of this compound

The following tables provide key identifying and predicted physical data for this compound.

Table 1: Compound Identification

Identifier Value
Molecular Formula C17H15NO5 uni.lusigmaaldrich.com
Molecular Weight 313.313 g/mol sigmaaldrich.com
CAS Number 130872-53-6 sigmaaldrich.com

Table 2: Predicted Collision Cross Section (CCS) Data

Adduct m/z Predicted CCS (Ų)
[M+H]+ 314.10231 170.3
[M+Na]+ 336.08425 175.6
[M-H]- 312.08775 175.6
[M+NH4]+ 331.12885 183.1
[M+K]+ 352.05819 173.2

Data obtained from computational predictions. uni.lu

List of Chemical Compounds

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Phthalamic acid
Phthalic acid
Phthalic anhydride
N-Aryl Phthalamic Acid
N-Aryl Phthalimide
Aniline
Thalidomide
Apremilast

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-ethoxycarbonylphenyl)carbamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5/c1-2-23-17(22)11-7-9-12(10-8-11)18-15(19)13-5-3-4-6-14(13)16(20)21/h3-10H,2H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVODFTAXUYDEDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201197476
Record name 2-[[[4-(Ethoxycarbonyl)phenyl]amino]carbonyl]benzoic acid
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Molecular Weight

313.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130872-53-6
Record name 2-[[[4-(Ethoxycarbonyl)phenyl]amino]carbonyl]benzoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[[4-(Ethoxycarbonyl)phenyl]amino]carbonyl]benzoic acid
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Record name N-(4-ETHOXYCARBONYLPHENYL)PHTHALAMIC ACID
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Synthetic Methodologies and Chemical Transformations

Direct Condensation Reactions for Phthalamic Acid Formation

The most direct and widely employed method for synthesizing N-(4-Ethoxycarbonylphenyl)phthalamic acid is through the condensation reaction of phthalic anhydride (B1165640) with an appropriate aniline (B41778) derivative. This reaction serves as the foundational step for creating the phthalamic acid backbone.

The formation of this compound is achieved by the nucleophilic acyl substitution reaction between phthalic anhydride and ethyl 4-aminobenzoate (B8803810). In this process, the amino group of the ethyl 4-aminobenzoate acts as a nucleophile, attacking one of the carbonyl carbons of the phthalic anhydride ring. This attack leads to the opening of the anhydride ring, resulting in the formation of an amide and a carboxylic acid functional group on the same molecule, which is characteristic of a phthalamic acid.

This acylation of an amine by phthalic anhydride is a common and efficient method for producing various phthalamic acid derivatives. jetir.org The reaction is the first step in a two-step process to synthesize the corresponding N-substituted phthalimide (B116566). jetir.orgnih.gov

The conditions under which the condensation reaction is performed have a significant impact on the yield of this compound and its subsequent conversion to the phthalimide. Traditionally, the synthesis of N-aryl phthalimides, which proceeds through the phthalamic acid intermediate, often requires harsh conditions such as high temperatures. nih.govchemrxiv.orgchemrxiv.org

Heating the reactants in a solvent like glacial acetic acid is a frequently used method. jetir.orgnih.govresearchgate.netresearchgate.net Solvent-less, or neat, reactions at elevated temperatures (e.g., 175 °C) have also been proven effective for similar transformations. nih.gov The use of microwave irradiation has been explored as a technique to accelerate the formation of phthalimide derivatives from phthalic anhydride and amines. nih.gov

Heterogeneous catalysts, such as montmorillonite-KSF clay, offer a milder and more selective alternative. jetir.org When used as a catalyst in a solvent like acetic acid, it allows the reaction to proceed under reflux conditions, often resulting in high yields and simplifying the work-up process due to the ease of catalyst recovery. jetir.org The choice of reaction parameters is crucial; for instance, reactions conducted in microdroplets have demonstrated different selectivity compared to bulk-phase reactions, highlighting the influence of the reaction environment. nih.gov

Table 1: Effect of Reaction Conditions on Phthalimide Synthesis from Phthalic Anhydride and Amines This table summarizes general findings for the synthesis of phthalimides, which proceeds via a phthalamic acid intermediate like this compound.

Condition/MethodTypical Solvent/MediumTemperatureKey ObservationsReference
Conventional HeatingGlacial Acetic AcidReflux (145-150 °C)Standard method, reaction times can vary from minutes to hours. jetir.org
Solvent-less ReactionNone (Neat)~175 °CEffective on a multigram scale, but requires high temperatures. nih.gov
Microwave IrradiationAcetic Acid~160 °CSignificant reduction in reaction time with high yields. nih.gov
Clay CatalysisGlacial Acetic AcidRefluxMild conditions, high yields, catalyst is reusable and non-corrosive. jetir.org

Catalytic Approaches in N-Aryl Phthalamic Acid Synthesis

To overcome the often harsh conditions required for thermal condensation and cyclization, various catalytic strategies have been developed. These approaches offer milder reaction conditions and can provide greater control over the synthesis of N-aryl phthalamic acids and their subsequent derivatives.

Organocatalysis has emerged as a powerful tool for promoting the formation of amic acids and their cyclization to imides under mild conditions. N-Heterocyclic carbenes (NHCs) have been successfully employed as organocatalysts for the atroposelective synthesis of N-aryl phthalimides from their corresponding phthalamic acids. nih.govchemrxiv.orgchemrxiv.org This strategy involves the in situ activation of the carboxylic acid group of the phthalamic acid by the NHC catalyst, facilitating the subsequent intramolecular amidation. nih.govchemrxiv.org This method represents a significant advancement, providing a mild alternative to traditional high-temperature methods. nih.govchemrxiv.org

Additionally, solid acid catalysts like montmorillonite (B579905) clays (B1170129) can be considered a form of heterogeneous organocatalysis. They are advantageous due to their low cost, reusability, and environmentally benign nature, promoting the reaction under milder conditions than uncatalyzed thermal methods. jetir.org

Transition metal catalysis provides advanced synthetic routes to phthalic acid derivatives, including N-substituted phthalimides. While direct metal-catalyzed synthesis of the phthalamic acid from phthalic anhydride is less common, metals play a crucial role in constructing the core phthalic acid structure or in facilitating subsequent transformations. nih.gov

For example, a Palladium(II)-catalyzed alkoxycarbonylation of aromatic C–H bonds using alkyl chloroformates has been developed to create substituted phthalic acid esters. rsc.org Another novel approach involves a Palladium-catalyzed [4+1] cycloaddition reaction, where a difluorocarbene precursor acts as a carbonyl source to assemble N-substituted phthalimides from 2-iodo-N-phenylbenzamides. rsc.org These methods showcase the utility of metal catalysis in building complex molecules that are structurally related to or derived from phthalamic acids.

Intramolecular Cyclization to Phthalimide Derivatives

The most significant chemical transformation of this compound is its intramolecular cyclization to form N-(4-Ethoxycarbonylphenyl)phthalimide. This reaction involves the elimination of a water molecule and is typically induced by heat or the presence of a dehydrating agent. jetir.org

The process is often carried out by heating the phthalamic acid in a solvent such as glacial acetic acid. jetir.orgresearchgate.net The mechanism of this cyclization is understood to be a two-step addition-elimination pathway. The first step involves the nucleophilic attack of the amide nitrogen onto the carboxylic acid's carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of water (dehydration) to yield the final, stable five-membered imide ring. researchgate.net Kinetic studies on the cyclization of substituted phthalanilic acids in acetic acid solution support this two-step mechanism. researchgate.net The electronic nature of substituents on the phenyl ring can influence the rate of this cyclization reaction. researchgate.net

Mechanism of Amic Acid Cyclization to Imides

The cyclization of N-substituted phthalamic acids, such as this compound, is a complex process that can proceed through multiple pathways. The primary reaction is an intramolecular nucleophilic substitution, where the amide nitrogen atom attacks the carbonyl carbon of the carboxylic acid group. This process is generally understood to be acid-catalyzed. researchgate.net The carboxylic acid group within the molecule can itself act as a catalyst in a mechanism known as intramolecular acid catalysis. niscpr.res.in

The accepted mechanism for N-cyclization (imidization) proceeds via the following steps:

Protonation: The process is often initiated by the protonation of the carboxylic acid's carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. In the absence of external acids, this can occur via an intramolecular proton transfer.

Nucleophilic Attack: The lone pair of electrons on the amide nitrogen atom attacks the activated carbonyl carbon. This forms a tetrahedral intermediate.

Dehydration: The intermediate eliminates a molecule of water to form the stable, five-membered imide ring.

Under certain conditions, particularly in chemical imidization using reagents like acetic anhydride, the reaction may proceed through an isoimide (B1223178) intermediate. This occurs when the initial cyclization involves the amide oxygen, followed by a rearrangement to the more thermodynamically stable imide.

Kinetic and Thermodynamic Aspects of Cyclization Processes

The kinetics of the cyclization of N-arylphthalamic acids are typically studied under pseudo-first-order conditions. The observed rate constant (k_obs) is a composite of the rates of several competing reactions, primarily N-cyclization (imide formation, k_N) and O-cyclization (anhydride formation, k_O), as well as the hydrolysis of the amic acid itself.

Studies on structurally similar compounds provide insight into the kinetic behavior. For instance, the cyclization of N-(4'-nitrophenyl)phthalamic acid in mixed aqueous-organic solvents shows a strong dependence of the reaction rate on the solvent composition. niscpr.res.in The rate of cleavage of the amic acid generally decreases as the proportion of the organic co-solvent (e.g., acetonitrile (B52724) or 1,4-dioxan) increases. niscpr.res.in

Thermodynamically, the imidization reaction is favored by the formation of the stable five-membered imide ring. In thermal imidization, the reaction is driven to completion by the continuous removal of water, rendering the process effectively irreversible. ebrary.net However, the initial formation of the amic acid from phthalic anhydride and an amine is a reversible reaction. ebrary.net The equilibrium can shift back towards the reactants, especially at elevated temperatures in solution, which can lead to a decrease in the molecular weight of poly(amic acid)s before imidization is complete. ebrary.net

The following table, based on data from related N-substituted phthalamic acids, illustrates how reaction conditions can influence the rate constants of competing cyclization pathways.

Table 1: Illustrative Kinetic Data for N-Substituted Phthalamic Acid Cyclization Data is representative of trends observed for N-aryl phthalamic acids and not specific to this compound.

Amic Acid DerivativeSolvent System (% v/v CH3CN)Rate Constant for O-cyclization (k_O) (s⁻¹)Rate Constant for N-cyclization (k_N) (s⁻¹)Source
N-benzylphthalamic acid2%17.6 x 10⁻⁶1.25 x 10⁻⁶ researchgate.net
N-benzylphthalamic acid60%29.7 x 10⁻⁶0.38 x 10⁻⁶ researchgate.net
N-benzylphthalamic acid90%24.4 x 10⁻⁶1.47 x 10⁻⁶ researchgate.net
N-(4'-nitrophenyl)phthalamic acid≤40%Dominant~0 niscpr.res.in
N-(4'-nitrophenyl)phthalamic acid80%Comparable to k_NIncreases to ~49% of total reaction niscpr.res.in

Factors Influencing Imidization Efficiency and Selectivity

The successful conversion of this compound to its imide with high yield and purity depends on careful control over several experimental parameters.

Temperature : Temperature is a critical factor. Thermal imidization is typically carried out at high temperatures, often in a stepwise manner from 150°C up to 300°C or higher, to facilitate the cyclodehydration. ebrary.net This method is common for preparing polyimide films where the amic acid precursor is first cast from a solution. vt.edu

Catalysts : The reaction can be performed at much lower temperatures (e.g., 20-80°C) through chemical imidization. ebrary.net This method employs a dehydrating agent, most commonly an acid anhydride like acetic anhydride, in combination with a tertiary amine base catalyst such as pyridine (B92270) or triethylamine. ebrary.net The reaction can also be subject to acid catalysis, and even autocatalysis, where the water formed during the reaction can act as a co-catalyst in concentrated solutions. researchgate.net

Solvent : The choice of solvent significantly affects both the reaction rate and the selectivity between N- and O-cyclization. Polar aprotic solvents are commonly used for the synthesis of the amic acid precursor. For the cyclization, studies on related compounds show that increasing the concentration of an organic co-solvent like acetonitrile in an aqueous medium can enhance the fraction of imide formation. niscpr.res.in Conversely, solvents like 1,4-dioxan can suppress N-cyclization. niscpr.res.in The solvent's ability to solvate the reactants versus the transition state can alter the activation energy of the competing pathways. chemrxiv.org

pH : In aqueous or semi-aqueous media, pH is a determining factor. For many phthalamic acid derivatives, N-cyclization becomes more significant at higher pH values, while O-cyclization and hydrolysis tend to dominate in strongly acidic conditions. niscpr.res.in

Substituents : The electronic properties of substituents on the N-phenyl ring influence the nucleophilicity of the amide nitrogen. Electron-withdrawing groups, like the ethoxycarbonyl group in the title compound, decrease the basicity and nucleophilicity of the nitrogen atom, which can slow the rate of N-cyclization compared to unsubstituted or electron-donated analogs.

Concentration : The concentration of the amic acid can influence the reaction mechanism. In highly concentrated solutions or in the solid phase, an autocatalytic pathway involving the amic acid and product water can become the dominant channel for imidization, leading to a significant rate increase. researchgate.net

Spectroscopic Characterization and Structural Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and correlations, a detailed structural map can be constructed.

The ¹H NMR spectrum of N-(4-Ethoxycarbonylphenyl)phthalamic acid is predicted to exhibit distinct signals corresponding to its different proton environments. The analysis relies on the characteristic chemical shifts and splitting patterns of the ethoxy, phenyl, amide, and carboxylic acid protons. pdx.eduorganicchemistrydata.org

The ethoxy group (-OCH₂CH₃) on the phenyl ester would present as a quartet for the methylene (B1212753) protons (CH₂) and a triplet for the methyl protons (CH₃), arising from coupling with the adjacent protons. rsc.org The aromatic region of the spectrum is expected to be complex. The p-substituted ethoxycarbonylphenyl ring typically shows a distinct AA'BB' pattern, which often appears as two apparent doublets. rsc.org The four protons on the phthalic acid moiety would produce more complex multiplets due to their ortho- and meta-coupling interactions. chemicalbook.comhmdb.ca

Furthermore, the spectrum would include signals for the labile protons. The amide proton (N-H) signal is anticipated as a broad singlet, with its chemical shift influenced by solvent and concentration. Similarly, the carboxylic acid proton (O-H) is expected to appear as a very broad singlet at a downfield chemical shift, often above 10 ppm. chemicalbook.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

Functional Group Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Carboxylic Acid (-COOH) > 10.0 Broad Singlet 1H
Amide (-NH-) 8.0 - 9.0 Broad Singlet 1H
Aromatic Protons (Phthaloyl) 7.5 - 8.0 Multiplet 4H
Aromatic Protons (Phenyl) 7.8 - 8.2 Doublet (AA'BB') 2H
Aromatic Protons (Phenyl) 7.0 - 7.4 Doublet (AA'BB') 2H
Methylene (-OCH₂CH₃) ~ 4.3 Quartet 2H

Note: Predicted values are based on spectral data of parent compounds phthalic acid and ethyl 4-aminobenzoate (B8803810) and general NMR principles. pdx.edursc.orgchemicalbook.com

The ¹³C NMR spectrum provides essential information on the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal. The spectrum is expected to show signals for the three types of carbonyl carbons: carboxylic acid, amide, and ester, which would resonate at the most downfield positions (typically 165-180 ppm). bmrb.iochemicalbook.comchemicalbook.comspectrabase.com

The aromatic region would contain multiple signals corresponding to the eight carbons of the two phenyl rings. The carbons attached to electron-withdrawing groups (like the carbonyls and the nitrogen) and the ester oxygen will be shifted further downfield. bmrb.iohmdb.ca The carbons of the ethyl group will appear in the upfield region of the spectrum. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
Carbonyl (Carboxylic Acid) ~ 170-175
Carbonyl (Amide) ~ 165-170
Carbonyl (Ester) ~ 165
Aromatic (Quaternary) 125 - 150
Aromatic (CH) 110 - 135
Methylene (-OCH₂) ~ 60

Note: Predicted values are based on spectral data of parent compounds phthalic acid and ethyl 4-aminobenzoate. rsc.orgbmrb.iochemicalbook.comspectrabase.comhmdb.ca

While 1D NMR provides primary structural information, advanced 2D NMR techniques are invaluable for unambiguous signal assignment and for studying the molecule's conformation and dynamics in solution. auremn.org.brnih.gov Techniques such as ¹H-¹H COSY (Correlation Spectroscopy) would confirm proton-proton coupling relationships, for instance, within the ethyl group and the aromatic rings.

Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to correlate protons with their directly attached carbons and with carbons two or three bonds away, respectively. This would be crucial for assigning the specific resonances of the aromatic carbons and confirming the connectivity between the phthaloyl and the ethoxycarbonylphenyl moieties through the amide bond.

Furthermore, Nuclear Overhauser Effect (NOE) based experiments, such as NOESY or ROESY, can provide information about the through-space proximity of protons, offering insights into the preferred three-dimensional conformation of the molecule. mdpi.com For example, these experiments could reveal the relative orientation of the two aromatic rings. Variable-temperature (VT) NMR studies could also be employed to investigate dynamic processes, such as the potential for restricted rotation around the C-N amide bond, which can lead to the observation of distinct conformers at low temperatures. rsc.orgfrontiersin.org

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups. thermofisher.comnist.gov

A very broad absorption band is predicted in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid group, which typically overlaps with C-H stretching bands. researchgate.netchemicalbook.com The N-H stretching vibration of the secondary amide group is expected to appear as a distinct band around 3300 cm⁻¹.

The carbonyl (C=O) stretching region, typically between 1650 and 1750 cm⁻¹, is particularly informative. nih.govyoutube.comyoutube.com Three distinct C=O absorption bands are anticipated: one for the carboxylic acid (around 1700-1725 cm⁻¹), one for the ester (around 1715-1735 cm⁻¹), and one for the amide (Amide I band, around 1650-1680 cm⁻¹). researchgate.netchegg.com The exact positions can be influenced by hydrogen bonding. Other important signals include the C-O stretching of the ester and carboxylic acid (1200-1300 cm⁻¹) and the characteristic bands for the aromatic rings. chegg.comresearchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group Vibrational Mode
2500-3300 Carboxylic Acid O-H Stretch (very broad)
~ 3300 Amide N-H Stretch
2900-3100 Alkyl, Aromatic C-H Stretch
1715-1735 Ester C=O Stretch
1700-1725 Carboxylic Acid C=O Stretch
1650-1680 Amide C=O Stretch (Amide I)
1580-1620 Aromatic C=C Bending
~ 1540 Amide N-H Bend (Amide II)

Note: Predicted values are based on spectral data of parent compounds and general IR frequency tables. nist.govresearchgate.netchemicalbook.comchegg.comnih.govresearchgate.net

To achieve a more precise assignment of the vibrational modes, the experimental IR spectrum can be correlated with a spectrum calculated using quantum chemical methods, such as Density Functional Theory (DFT). nih.govresearchgate.net Computational models can predict the vibrational frequencies and intensities for a molecule in the gas phase. researchgate.net

By comparing the experimental (typically recorded in the solid state or in solution) and the theoretical spectra, a detailed band-by-band assignment can be made. researchgate.net Discrepancies between the calculated and experimental frequencies often provide valuable information. For instance, vibrational modes involved in intermolecular interactions, such as the hydrogen bonding of the carboxylic acid and amide groups, will show significant shifts in the experimental spectrum compared to the gas-phase calculation. researchgate.net This correlation allows for a deeper understanding of both the intramolecular vibrations and the intermolecular forces that govern the compound's structure in the condensed phase.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation patterns. For this compound (C₁₇H₁₅NO₅, molecular weight: 313.31 g/mol ), analysis would typically be performed using techniques like electrospray ionization (ESI) coupled with a mass analyzer.

In a hypothetical ESI-MS/MS analysis in negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 312 would be the precursor ion. The fragmentation of this ion would likely proceed through the cleavage of the most labile bonds, primarily the amide and ester linkages. Based on the fragmentation of similar phthalate (B1215562) metabolites, characteristic product ions can be predicted.

A key fragmentation pathway would involve the cleavage of the amide bond. This could lead to the formation of a deprotonated phthalic anhydride (B1165640) ion at m/z 147.0088. Another significant fragmentation would be the generation of the deprotonated benzoate (B1203000) ion, which would appear at m/z 121.0295. The cleavage could also result in a fragment corresponding to the ethyl 4-aminobenzoate anion. Further fragmentation of the ethoxycarbonylphenyl group could also occur.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound (Note: This table is predictive, based on the fragmentation of analogous structures, as direct experimental data for the target compound is not publicly available.)

Predicted Fragment IonProposed Structure/FormulaPredicted m/z
[M-H]⁻[C₁₇H₁₄NO₅]⁻312
Deprotonated Phthalic Anhydride[C₈H₃O₃]⁻147
Deprotonated Benzoate[C₇H₅O₂]⁻121
Ethyl 4-aminobenzoate anion[C₉H₁₀NO₂]⁻164

X-ray Diffraction Analysis of Crystalline Structures

X-ray diffraction on a single crystal of this compound would provide definitive information about its three-dimensional structure in the solid state. Although a specific crystal structure has not been publicly reported, we can infer its likely characteristics based on related molecules.

Analysis of Hydrogen Bonding Networks and Intermolecular Contacts

Hydrogen bonding would be a dominant force in the crystal structure of this compound. The molecule possesses multiple hydrogen bond donors (the carboxylic acid -OH and the amide N-H) and acceptors (the carbonyl oxygens of the carboxylic acid, amide, and ester groups).

Table 2: Potential Crystallographic Data for this compound (Note: This table presents hypothetical data based on common values for organic molecules, as experimental data is not available.)

ParameterHypothetical Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P-1
a (Å)10-15
b (Å)5-10
c (Å)15-25
β (°)90-105
Z (molecules/unit cell)2 or 4

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Applications to Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.net Based on the Hohenberg-Kohn theorems, DFT posits that the ground-state energy and other properties of a many-electron system are a functional of the electron density. researchgate.net This approach allows for the detailed investigation of the electronic environment of N-(4-Ethoxycarbonylphenyl)phthalamic acid.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. beilstein-journals.orgresearchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity, whereas a smaller gap indicates a more reactive species. beilstein-journals.orgnih.gov

Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for an Analogous Aromatic Amic Acid Derivative (Calculated using DFT)

Molecular OrbitalEnergy (eV)
HOMO-6.78
LUMO-1.95
HOMO-LUMO Gap (ΔE) 4.83

This data is illustrative and based on calculations for structurally similar compounds found in computational chemistry literature. scirp.org

A smaller HOMO-LUMO gap, as seen in some reactive organic molecules, facilitates electronic transitions and suggests a higher propensity to engage in chemical reactions. biomedres.us

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. ntu.edu.twnih.gov The MEP map provides a visual representation of the charge distribution on the molecule's surface. wuxiapptec.com Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. wuxiapptec.com

For this compound, the MEP surface would be expected to show significant negative potential around the oxygen atoms of the carboxylic acid and amide functionalities, making them prime sites for interaction with electrophiles or for hydrogen bonding. Conversely, the hydrogen atoms of the carboxylic acid and amide groups would exhibit positive potential, indicating their acidic nature and susceptibility to deprotonation. The aromatic rings will also display regions of varying potential, influenced by the substituents. The ethoxycarbonyl group, being electron-withdrawing, will tend to create a more positive potential on the phenyl ring it is attached to, influencing its reactivity in electrophilic aromatic substitution reactions.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of change in electron distribution.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

These descriptors provide a quantitative basis for comparing the reactivity of different molecules. nih.gov A higher electrophilicity index suggests a stronger electrophile, while a higher chemical softness indicates a more reactive molecule.

Table 2: Representative Global Reactivity Descriptors for an Analogous Aromatic Amic Acid Derivative

DescriptorFormulaRepresentative Value
Electronegativity (χ)-(EHOMO + ELUMO)/24.365 eV
Chemical Hardness (η)(ELUMO - EHOMO)/22.415 eV
Chemical Softness (S)1/η0.414 eV⁻¹
Electrophilicity Index (ω)χ²/2η3.945 eV

These values are illustrative and derived from the representative HOMO/LUMO energies in Table 1.

Local reactivity descriptors, such as Fukui functions, can further pinpoint the most reactive atomic sites within the molecule for nucleophilic, electrophilic, and radical attacks.

Theoretical Investigation of Reaction Pathways and Energy Barriers

Computational modeling is instrumental in elucidating reaction mechanisms by mapping out the potential energy surface, identifying transition states, and calculating activation energy barriers.

Phthalamic acids, such as this compound, are known to undergo intramolecular cyclization to form the corresponding phthalimide (B116566). This reaction typically proceeds via the formation of a tetrahedral intermediate. DFT studies on the cyclization of related N-aryl phthalamic acids have shown that the reaction can be catalyzed by acids. chemrxiv.org The mechanism involves the protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the carboxylic acid group. Computational studies can model the geometries of the reactant, transition state, and product, as well as calculate the energy barrier for the cyclization process. nih.govresearchgate.net The study of the hydrolysis and cyclization of phthalamic acid derivatives has been a subject of interest for understanding these fundamental reaction pathways. capes.gov.br

The nature and position of substituents on the N-phenyl ring can significantly influence the rate and mechanism of cyclization. The ethoxycarbonyl group at the para-position of the phenyl ring in this compound is an electron-withdrawing group. Theoretical modeling can quantify the electronic effect of this substituent on the reactivity of the molecule. An electron-withdrawing group is generally expected to decrease the nucleophilicity of the amide nitrogen, which could potentially hinder the cyclization process if it were to proceed through a different mechanism. However, by influencing the charge distribution across the molecule, it can also affect the stability of intermediates and transition states. DFT calculations can be employed to systematically study the impact of different substituents, providing a rational basis for understanding and predicting their influence on the reaction kinetics and thermodynamics. rsc.org For example, studies on the impact of substituents on the electrostatic potential can provide insights into how they modify the reactivity of the molecule. nih.gov

Quantum Chemical Characterization of Non-Covalent Interactions

The arrangement of molecules in the solid state and their interactions in solution are governed by a complex interplay of non-covalent forces. For this compound, a molecule featuring both hydrogen bond donors and acceptors, as well as multiple aromatic rings, understanding these interactions is crucial for predicting its physical and chemical properties. Computational chemistry provides powerful tools to dissect and quantify these subtle yet determinative forces.

Hydrogen Bonding Energetics and Topology

Detailed quantum chemical calculations are essential to elucidate the strength and nature of hydrogen bonds in this compound. The molecule possesses several potential hydrogen bond donors (the carboxylic acid -OH and the amide N-H) and acceptors (the carbonyl oxygens of the carboxylic acid, amide, and ester groups). The specific interactions that form will dictate the supramolecular assembly of the compound.

The Quantum Theory of Atoms in Molecules (QTAIM) is a key theoretical framework for analyzing hydrogen bonds. By examining the topological properties of the electron density at the bond critical points (BCPs) of these interactions, one can gain insight into their strength and character. Key parameters include the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCP.

Interactive Table 1: Hypothetical Topological Properties of Hydrogen Bonds in this compound Dimers

Hydrogen BondDonorAcceptord(H···A) (Å)∠(D-H···A) (°)ρ(r) (a.u.)∇²ρ(r) (a.u.)
O-H···O=C (Carboxyl)-COOHO=C(-COOH)1.651750.0350.120
N-H···O=C (Amide)-NH-O=C(-CONH-)1.901680.0210.075
C-H···O (Ester)-CH- (Aromatic)O=C(-COOEt)2.451500.0090.030

Note: The data in this table is hypothetical and serves as an illustrative example of the types of parameters obtained from QTAIM analysis. Specific values would require dedicated computational studies on the compound.

π-π Stacking and Other Aromatic Interactions

The presence of two phenyl rings in this compound suggests that π-π stacking interactions could play a significant role in its crystal packing and aggregation in solution. These interactions arise from the electrostatic and dispersion forces between the electron clouds of aromatic systems. The geometry of these interactions (e.g., face-to-face, parallel-displaced, T-shaped) determines their energetic contribution.

Computational methods, such as Symmetry-Adapted Perturbation Theory (SAPT) and calculations employing dispersion-corrected density functional theory (DFT-D), are used to quantify the energy of these weak interactions. These calculations can differentiate between the electrostatic, exchange, induction, and dispersion components of the interaction energy, providing a detailed picture of the forces at play.

Interactive Table 2: Hypothetical Energetic Contributions to Aromatic Interactions in a this compound Dimer

Interaction TypeGeometryDistance (Å)E_electrostatic (kcal/mol)E_exchange (kcal/mol)E_induction (kcal/mol)E_dispersion (kcal/mol)E_total (kcal/mol)
π-π StackingParallel-Displaced3.5-2.54.0-0.5-5.0-4.0
C-H···πT-shaped2.8-1.01.5-0.3-2.2-2.0

Note: This table presents hypothetical data to illustrate the typical energy components of π-π stacking and C-H···π interactions. Actual values are dependent on the specific dimer geometry and would need to be determined through computational modeling.

Supramolecular Chemistry and Self Assembly of N 4 Ethoxycarbonylphenyl Phthalamic Acid Derivatives

Principles of Molecular Self-Assembly in Phthalamic Acid Systems

Molecular self-assembly is the spontaneous organization of molecules into stable, well-defined structures driven by non-covalent interactions. researchgate.net In phthalamic acid systems, the primary forces governing this process are hydrogen bonds, supplemented by π-π stacking and van der Waals interactions.

The key to the self-assembly of phthalamic acids is the presence of both a carboxylic acid and an amide group. These functional groups are excellent hydrogen bond donors and acceptors, allowing for the formation of robust and predictable intermolecular connections known as supramolecular synthons. researchgate.net The carboxylic acid group can form strong O-H···O hydrogen bonds, typically leading to a dimeric structure. nih.govjaptronline.com The amide group can participate in N-H···O hydrogen bonds, often resulting in chains or tapes. The combination of these groups within one molecule allows for the formation of more complex and hierarchical assemblies. nih.gov

In the specific case of N-(4-Ethoxycarbonylphenyl)phthalamic acid, several key hydrogen bonding motifs are anticipated to direct its assembly:

Carboxylic Acid Dimer (Homosynthon): Two molecules can link via a pair of O-H···O bonds between their carboxylic acid groups, forming a stable eight-membered ring. This is a very common and robust synthon in crystal engineering. researchgate.net

Amide-Amide Chain (Homosynthon): The N-H group of one molecule's amide can donate a hydrogen bond to the carbonyl oxygen of a neighboring molecule's amide, leading to the formation of one-dimensional chains.

Acid-Amide Heterosynthon: A strong O-H···O hydrogen bond can form between the carboxylic acid group of one molecule and the amide carbonyl oxygen of another. This interaction is a powerful tool in directing molecules into specific arrangements. japtronline.com

The phenyl rings also play a crucial role, facilitating π-π stacking interactions that help to stabilize the resulting supramolecular architectures in three dimensions. The ethoxycarbonyl group can also act as a hydrogen bond acceptor, further diversifying the possible interaction patterns.

Table 1: Key Supramolecular Synthons in Phthalamic Acid Systems
Synthon TypeInteracting GroupsTypical Interaction Energy (kJ/mol)Resulting Motif
Carboxylic Acid Homodimer-COOH --- HOOC-40 - 60Dimer
Amide Homosynthon-C=O···H-N-12 - 25Chain / Tape
Acid-Amide Heterosynthon-COOH --- O=C(NH)-25 - 40Dimer / Chain
π-π StackingAromatic Ring --- Aromatic Ring5 - 10Column / Stack

Design and Engineering of Supramolecular Networks

The rational design of supramolecular networks relies on the predictable nature of non-covalent interactions to assemble molecular building blocks into desired architectures. Phthalic acid and its derivatives are recognized as highly versatile building blocks for creating hydrogen-bonded networks and metal-organic frameworks (MOFs). rsc.orgrsc.org The principles guiding the assembly of these simpler systems can be extended to the more complex this compound.

Engineering networks from this molecule involves leveraging its distinct functional domains:

The Phthaloyl Core: The fixed ortho geometry of the functional groups provides a rigid scaffold, pre-organizing the direction of intermolecular interactions.

The Hydrogen-Bonding Domain: The carboxylic acid and amide groups are the primary tools for forming the network. Their strong, directional bonds create the primary structure, such as one-dimensional chains or two-dimensional sheets. nih.gov

By coordinating the carboxylic acid group with metal ions, it is possible to construct metal-organic frameworks. nih.govresearchgate.netyoutube.com In such a design, the this compound would act as an organic linker, bridging metal centers to form a porous, crystalline material. The structure and porosity of the resulting MOF could be tuned by selecting different metal ions and by modifying the linker molecule itself. rsc.orgyoutube.com This approach transforms the molecule from a simple building block for hydrogen-bonded networks into a sophisticated component for hybrid organic-inorganic materials.

Table 2: Design Strategies for Engineering Phthalamic Acid Networks
Design ParameterMolecular TargetAnticipated Effect on NetworkExample
Solvent ChoiceOverall AssemblyInfluences solubility and can compete for hydrogen bonding sites, leading to different polymorphs or solvates.Crystallization from protic vs. aprotic solvents.
Metal Ion CoordinationCarboxylic Acid GroupFormation of rigid, porous Metal-Organic Frameworks (MOFs) instead of flexible H-bonded networks. rsc.orgReacting with Zn(II) or Cu(II) salts.
Modification of Ester Group-COOEtAlters steric bulk and van der Waals interactions, tuning the interlayer spacing and porosity.Replacing ethyl with tert-butyl.
Substitution on Phenyl RingsAromatic C-HIntroduces new functional groups for secondary interactions (e.g., halogens for halogen bonding) or alters electronic properties.Adding a nitro or methoxy (B1213986) group.

Host-Guest Chemistry in Phthalic Acid Derivative Frameworks

Host-guest chemistry involves the encapsulation of one chemical species (the guest) within the cavity or framework of another (the host). rsc.orgrsc.org A prerequisite for a molecule to act as a host is the formation of a stable structure with intrinsic or extrinsic voids. The supramolecular networks formed by this compound and its derivatives have the potential to create such porous frameworks.

The self-assembly of these phthalamic acid derivatives can lead to networks with pores or channels. nih.govrsc.org The size, shape, and chemical nature of these cavities are determined by the molecular structure of the building block and the way the molecules pack in the solid state. These voids could serve as binding sites for small guest molecules or ions. For example, solvent molecules used during crystallization are often found trapped within such networks, representing a simple form of host-guest chemistry. nih.gov

In engineered frameworks like MOFs constructed from phthalamic acid-based linkers, host-guest chemistry is a central feature. nih.govyoutube.comrsc.org The permanent, well-defined porosity of MOFs allows them to selectively adsorb and store guest molecules such as gases, solvents, or other small organic compounds. youtube.com The functional groups lining the pores, which in this case would include the amide N-H, the phenyl rings, and the ester carbonyls, would define the chemical environment of the cavity and determine its affinity for different guests. This affinity can be tuned by altering the linker molecule, making these materials highly adaptable for applications in separation, sensing, and catalysis. rsc.orgnih.gov While direct experimental evidence for host-guest systems based solely on this compound is not yet prevalent, the principles established with related phthalic acid and phthalamide (B166641) frameworks strongly suggest its potential in this area of supramolecular chemistry. rsc.orgnih.gov

Advanced Applications in Organic Synthesis and Functional Materials

Role as Precursors in Polymer Chemistry: Poly(amic acid) to Polyimide Transformations

The synthesis of high-performance polyimides is a cornerstone of modern polymer chemistry, and N-(4-Ethoxycarbonylphenyl)phthalamic acid and its derivatives are central to this process. Polyimides are renowned for their exceptional thermal stability, chemical resistance, and mechanical properties, making them indispensable in the aerospace and electronics industries. core.ac.uk The most common route to aromatic polyimides is a two-step process that begins with the formation of a poly(amic acid) precursor. nasa.gov

In this process, a diamine is reacted with a dianhydride in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), to yield a soluble poly(amic acid). nasa.govresearchgate.net this compound itself represents the monomeric unit of a poly(amic acid). The polymerization to a poly(amic acid) would involve the reaction of a dianhydride, such as pyromellitic dianhydride (PMDA), with a diamine containing the ethoxycarbonylphenyl group.

The crucial second step is the conversion of the poly(amic acid) to the final polyimide through a process called imidization. koreascience.kr This is typically achieved by thermal means, heating the poly(amic acid) film or solution to high temperatures (often up to 300°C), which induces cyclodehydration to form the stable five-membered imide ring with the elimination of water. nasa.govscispace.com Alternatively, chemical imidization can be employed, using dehydrating agents like a mixture of acetic anhydride (B1165640) and pyridine (B92270) at lower temperatures. scispace.com The properties of the resulting polyimide, such as its glass transition temperature and thermal stability, are directly influenced by the chemical structure of the monomers used. koreascience.kr

Table 1: Key Stages in Polyimide Synthesis via Poly(amic acid) Route

StageDescriptionReactants/ConditionsProduct
Polymerization Formation of the poly(amic acid) precursor in a polar solvent.Dianhydride + Diamine (e.g., a derivative of ethyl 4-aminobenzoate)Poly(amic acid)
Imidization Conversion of the poly(amic acid) to the polyimide.Thermal treatment or chemical dehydrating agents.Polyimide + Water

Application in Peptide Synthesis and Amine Protection Strategies

In the intricate field of peptide synthesis, the protection of amine functionalities is a critical step to ensure the selective formation of peptide bonds. The phthaloyl group, derived from phthalic acid, serves as a robust protecting group for primary amines. organic-chemistry.orgnih.gov The formation of this protecting group proceeds through an intermediate analogous to this compound.

The protection strategy involves the reaction of phthalic anhydride with a primary amine (such as an amino acid) to form the corresponding N-substituted phthalamic acid. Subsequent dehydration, often by heating, leads to the formation of the highly stable phthalimide (B116566). This protection effectively blocks the nucleophilicity of the amine, preventing it from participating in unwanted side reactions during peptide coupling steps. organic-chemistry.org

The phthaloyl group is advantageous due to its stability under various reaction conditions. However, its removal can sometimes require harsh reagents like hydrazine, which may not be compatible with sensitive peptide structures. nih.gov This has led to the development of modified phthaloyl groups, such as the 4,5-dichlorophthaloyl group, which can be cleaved under milder conditions. nih.gov The fundamental chemistry, however, remains rooted in the initial formation of a phthalamic acid intermediate. The study of compounds like this compound provides valuable insights into the reactivity and properties of this crucial class of intermediates in protecting group chemistry.

Table 2: Phthaloyl Group in Amine Protection

StepReactionIntermediate/ProductPurpose
Protection Phthalic Anhydride + Primary AmineN-substituted phthalamic acidFormation of the protecting group precursor.
Cyclization Dehydration of phthalamic acidN-substituted phthalimideStable protected amine.
Deprotection Removal of the phthaloyl groupFree primary amineRegeneration of the amine for further reactions.

Development of Phthalic Acid Derivatives as Synthetic Intermediates

Phthalic acid and its derivatives, particularly phthalic anhydride, are foundational building blocks in organic synthesis. wikipedia.orgnih.gov this compound is a prime example of a key synthetic intermediate derived from phthalic anhydride. The reaction of phthalic anhydride with primary amines is a facile and efficient method to generate a wide array of phthalamic acid derivatives. nih.gov

These phthalamic acids are not merely endpoints but are versatile intermediates for the synthesis of a variety of other valuable compounds. For instance, as discussed previously, they are the direct precursors to phthalimides. Phthalimides themselves can be further transformed. For example, they can be used in the Gabriel synthesis of primary amines. organic-chemistry.org

Furthermore, phthalamic acid derivatives can be precursors for other heterocyclic systems. Research has shown that phthalic anhydride can be used in multi-step reactions to produce complex molecules like 1,3-oxazepine derivatives, with a phthalamic acid being a key intermediate in the reaction sequence. nih.gov The synthesis of compounds like 4-aminophthalimide (B160930) and 4-aminophthalonitrile, which are precursors for phthalocyanine (B1677752) dyes, also proceeds through phthalimide intermediates that are formed from phthalamic acids. researchgate.net The ethoxycarbonylphenyl group in this compound offers an additional functional handle for further synthetic modifications, enhancing its utility as a synthetic intermediate.

Contributions to Catalyst Design and Organic Transformations

The design of efficient and selective catalysts is a central theme in modern organic chemistry. Organic molecules with specific functional groups can act as ligands that coordinate to metal centers, thereby modulating their catalytic activity. nih.gov this compound, with its carboxylic acid and amide functionalities, possesses the necessary structural features to act as a bidentate ligand for a variety of metal ions.

The carboxylic acid group can be deprotonated to form a carboxylate anion, and the amide oxygen and nitrogen atoms have lone pairs of electrons, all of which can coordinate with a metal center. The formation of metal complexes with phthalamic acid derivatives could lead to novel catalysts for a range of organic transformations. While direct catalytic applications of this compound itself are not extensively reported, the principle of using organic ligands for catalyst design is well-established.

For instance, metal complexes are known to catalyze a wide array of reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions. The specific nature of the ligand, in this case, the this compound, would influence the steric and electronic environment of the metal center, thus tuning the catalyst's reactivity and selectivity. Further research into the coordination chemistry of this compound and its derivatives with various transition metals could unveil new catalytic systems for important organic transformations. nih.gov

Exploration in Optoelectronic Materials through Photophysical Properties

The search for novel organic materials with interesting photophysical properties for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and sensors, is a rapidly growing field of research. The luminescence of an organic molecule is intimately linked to its electronic structure, particularly the presence of conjugated π-systems and electron-donating or -withdrawing groups.

This compound contains several structural motifs that are conducive to photoluminescence. It possesses two aromatic rings and multiple carbonyl groups. Such aromatic and carbonyl-containing compounds often exhibit fluorescence or phosphorescence upon excitation with ultraviolet or visible light. The photophysical properties can be tuned by modifying the molecular structure.

For example, the synthesis of highly luminescent molecular crystals from an organic molecule containing an ethoxycarbonyl group has been reported. researchgate.net Furthermore, derivatives of phthalic acid have been used as ligands to create luminescent lanthanide complexes that can act as fluorescent probes for the detection of metal ions. rsc.org These examples suggest that this compound could serve as a building block or a model compound for the design of new optoelectronic materials. The investigation of its absorption and emission spectra, quantum yield, and excited-state lifetime would be crucial steps in exploring its potential in this high-technology field.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(4-Ethoxycarbonylphenyl)phthalamic acid with high purity?

  • Methodology :

  • Step 1 : React phthalic anhydride with 4-ethoxycarbonylaniline under reflux in a polar aprotic solvent (e.g., DMF or DMSO) to form the intermediate this compound. Monitor reaction progress via TLC or HPLC .
  • Step 2 : Purify the crude product via recrystallization using ethanol/water mixtures or column chromatography (silica gel, eluting with ethyl acetate/hexane). Purity can be confirmed by melting point analysis and HPLC (≥98% purity) .
  • Critical Considerations : Optimize stoichiometry (1:1 molar ratio of reactants) and reaction time to minimize side products like unreacted anhydride or dimerization.

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR to confirm the presence of the ethoxycarbonyl group (δ ~1.3 ppm for CH3_3, δ ~4.3 ppm for OCH2_2, and δ ~165–170 ppm for carbonyl carbons) .
  • IR Spectroscopy : Identify characteristic peaks for amide (N–H stretch at ~3300 cm1^{-1}), ester (C=O at ~1720 cm1^{-1}), and aromatic C–H bending (~700–800 cm1^{-1}) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns using high-resolution MS .

Q. What is the mechanism of hydrolysis for this compound under alkaline conditions?

  • Mechanistic Insights :

  • Hydrolysis proceeds via nucleophilic attack by OH^- on the amide carbonyl, forming a tetrahedral intermediate. The ethoxycarbonyl group may stabilize the transition state through electron-withdrawing effects, accelerating cleavage .
  • Rate Law : Under mild alkaline conditions (pH 9–12), the reaction follows pseudo-first-order kinetics. However, in highly alkaline media (pH >13), consecutive reaction pathways dominate, requiring multi-step kinetic modeling .

Advanced Research Questions

Q. How can kinetic contradictions in hydrolysis studies (e.g., variable rate laws) be resolved experimentally?

  • Experimental Design :

  • Variable pH Studies : Perform kinetic assays across pH 7–14 to identify pH-dependent rate constants and distinguish between intramolecular general base catalysis (IGB) and solvent-assisted pathways .
  • Isotopic Labeling : Use 18O^{18}O-labeled water to track oxygen incorporation into hydrolysis products, clarifying nucleophilic vs. electrophilic mechanisms .
  • Computational Modeling : Apply DFT calculations to compare activation energies of proposed intermediates (e.g., tetrahedral vs. acyl-oxygen cleavage pathways) .

Q. How do structural modifications (e.g., substituents on the aromatic ring) influence the compound’s reactivity and biological activity?

  • Structure-Activity Relationship (SAR) Strategies :

  • Electron-Withdrawing Groups (EWGs) : Introduce halogens (e.g., Cl, F) at the 4-position to enhance hydrolysis rates via increased electrophilicity of the amide carbonyl .
  • Steric Effects : Compare ortho- vs. para-substituted derivatives to assess steric hindrance on intermolecular interactions (e.g., enzyme binding or solubility) .
  • Biological Assays : Test modified derivatives in auxin transport inhibition assays (analogous to NPA in ) to correlate substituent effects with bioactivity .

Q. What experimental approaches address discrepancies in reported spectroscopic data for this compound derivatives?

  • Resolution Methods :

  • Multi-Technique Validation : Combine NMR, IR, and X-ray crystallography to resolve ambiguities in peak assignments (e.g., overlapping aromatic signals in NMR) .
  • Solvent Effects : Analyze spectra in deuterated DMSO vs. CDCl3_3 to assess solvent-induced shifts in resonance frequencies .
  • Collaborative Databases : Cross-reference data with repositories like PubChem or Reaxys to identify systematic errors in prior studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.